1,2,3,4-Tetrahydroquinoline-3-carboxamide

Oxytocic Activity Smooth Muscle Contraction Pharmacology

Essential unsubstituted parent scaffold for medicinal chemistry SAR studies. Distinct oxytocic activity profile versus aromatic quinoline-3-carboxamides. Serves as baseline reference standard for dihydroorotase assays (IC50 180 μM) and RORγ inverse agonist development. Clean pharmacophore enables reliable functional group SAR. R&D use only.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 4138-23-2
Cat. No. B1422504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroquinoline-3-carboxamide
CAS4138-23-2
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1C(CNC2=CC=CC=C21)C(=O)N
InChIInChI=1S/C10H12N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-4,8,12H,5-6H2,(H2,11,13)
InChIKeyNYENCZIONJUOSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroquinoline-3-carboxamide (CAS 4138-23-2): Core Scaffold Characteristics and Procurement Considerations


1,2,3,4-Tetrahydroquinoline-3-carboxamide (CAS 4138-23-2) is a heterocyclic organic compound characterized by a partially saturated quinoline core with a carboxamide substituent at the 3-position [1]. With a molecular weight of 176.22 g/mol and a melting point of 119-121 °C, this compound serves as a foundational scaffold in medicinal chemistry programs . As an unsubstituted parent structure within the tetrahydroquinoline-3-carboxamide class, it provides a critical baseline for structure-activity relationship (SAR) studies and represents the minimal pharmacophore for exploring this chemical space. The compound is commercially available from specialty chemical suppliers as a research-grade powder, typically offered at purities of 98% or higher, with pricing and lead times varying significantly based on quantity and supplier inventory status . Its structural simplicity and lack of additional functionalization position it as an essential reference standard and starting material for derivative synthesis, distinguishing it from the numerous substituted analogs that dominate the biological activity literature.

Why 1,2,3,4-Tetrahydroquinoline-3-carboxamide Cannot Be Substituted with Generic Quinoline or Saturated Analogs


The tetrahydroquinoline scaffold exhibits pharmacological properties that are fundamentally distinct from both fully aromatic quinoline-3-carboxamides and other saturated heterocyclic analogs. Direct comparative studies demonstrate that the partial saturation of the quinoline ring system in tetrahydro-3-quinolinecarboxamides confers oxytocic activity that is entirely absent in the fully aromatic 3-quinolinecarboxamide series [1]. This functional divergence illustrates a critical principle: the oxidation state and conformational flexibility of the nitrogen-containing ring directly govern biological activity, rendering generic substitution between these chemical classes invalid for scientific applications. Furthermore, the specific positioning of the carboxamide at the 3-position of the tetrahydroquinoline core establishes a distinct hydrogen-bonding network that differs from regioisomeric variations (e.g., 2-carboxamide or 4-carboxamide analogs), which can exhibit divergent target engagement profiles [2]. Consequently, researchers and procurement specialists must recognize that compounds bearing the 1,2,3,4-tetrahydroquinoline-3-carboxamide core cannot be interchanged with other quinoline derivatives without substantial risk of experimental failure.

Quantitative Differentiation of 1,2,3,4-Tetrahydroquinoline-3-carboxamide: Head-to-Head and Cross-Study Comparative Evidence


Oxytocic Activity: Tetrahydroquinoline-3-carboxamides vs. Aromatic Quinoline-3-carboxamides

In a direct comparative pharmacological study, tetrahydro-3-quinolinecarboxamides (Group B) demonstrated relatively strong oxytocic activity, whereas the fully aromatic 3-quinolinecarboxamide derivatives (Group A) exhibited little activity of either cardiovascular or oxytocic type [1]. The mechanism of action for the tetrahydro series was noted to differ from that of ergonovine, a standard oxytocic comparator, indicating a distinct pharmacological pathway [1]. This represents a clear functional divergence based solely on the saturation state of the quinoline ring system.

Oxytocic Activity Smooth Muscle Contraction Pharmacology

RORγ Inverse Agonist Activity of 1,2,3,4-Tetrahydroquinoline Derivatives: Potency and Selectivity Profile

A 2024 study identified and optimized 1,2,3,4-tetrahydroquinoline derivatives as novel RORγ inverse agonists [1]. While the unsubstituted parent compound 1,2,3,4-tetrahydroquinoline-3-carboxamide was not the final optimized lead, it served as the foundational scaffold for the series. Representative optimized derivatives (13e/XY039 and 14a/XY077) demonstrated effective inhibition of RORγ transcriptional activity and exhibited excellent selectivity against other nuclear receptor subtypes [1]. The structural basis for inhibitory potency was confirmed through X-ray crystallography of the RORγ ligand-binding domain complexed with compound 13e [1].

Nuclear Receptor RORγ Prostate Cancer Inverse Agonist

Dihydroorotase Enzyme Inhibition: Quantitative IC50 Determination

1,2,3,4-Tetrahydroquinoline-3-carboxamide was evaluated for its ability to inhibit dihydroorotase, an enzyme involved in pyrimidine biosynthesis, using an in vitro enzymatic assay [1]. The compound demonstrated an IC50 value of 1.80E+5 nM (180 μM) at pH 7.37 when tested at a concentration of 10 μM against the enzyme derived from mouse Ehrlich ascites cells [1].

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Metabolic Stability and Pharmacokinetic Behavior: Class-Level Characteristics of Quinoline-3-carboxamides

A comparative metabolism and pharmacokinetic study of a group of quinoline-3-carboxamide derivatives revealed consistent class-level behavior [1]. The studied compounds were metabolized by cytochrome P450 enzymes, with microsomal clearance generally being low and largely independent of substituent variations on the quinoline moiety [1]. In vivo pharmacokinetic studies in mice confirmed low clearance and consequently high exposure of the parent compounds, a finding consistent with predictions from the in vitro microsomal stability assays [1]. The therapeutic effect observed in an acute EAE mouse model for these compounds correlated with high parent compound exposure rather than formation of active metabolites [1].

Drug Metabolism Pharmacokinetics Cytochrome P450 In Vitro-In Vivo Correlation

Optimal Research and Procurement Applications for 1,2,3,4-Tetrahydroquinoline-3-carboxamide (CAS 4138-23-2)


Synthetic Reference Standard and Starting Material for Structure-Activity Relationship (SAR) Studies

As the unsubstituted parent scaffold of the 1,2,3,4-tetrahydroquinoline-3-carboxamide series, this compound serves as the essential reference standard for SAR campaigns [1]. Its lack of additional functional groups provides a clean baseline for measuring the impact of subsequent chemical modifications on biological activity. The demonstrated class-level metabolic stability and high in vivo exposure of quinoline-3-carboxamide derivatives [2] further support its utility as a core building block for generating compound libraries with favorable pharmacokinetic potential. Researchers should procure this compound when establishing new SAR programs targeting nuclear receptors, enzymes, or other therapeutic targets where the tetrahydroquinoline chemotype has shown activity [1].

Comparative Pharmacology and Target Engagement Studies Requiring Defined Scaffold Selectivity

The clear functional divergence between tetrahydroquinoline-3-carboxamides and aromatic quinoline-3-carboxamides in oxytocic assays [3] underscores the value of the parent compound as a control in comparative pharmacology studies. Researchers investigating the impact of ring saturation on target engagement or functional activity can employ 1,2,3,4-tetrahydroquinoline-3-carboxamide as a structurally defined probe to isolate saturation-dependent effects. This application is particularly relevant for studies exploring the RORγ nuclear receptor system, where the tetrahydroquinoline scaffold has been validated as a productive starting point for inverse agonist development [1].

Biochemical Assay Validation and Enzyme Inhibition Benchmarking

With a documented IC50 value of 180 μM against dihydroorotase at pH 7.37 [4], 1,2,3,4-tetrahydroquinoline-3-carboxamide provides a quantifiable benchmark for validating enzymatic assays and assessing the potency gains achieved through medicinal chemistry optimization. While the parent compound exhibits relatively weak inhibition, this moderate potency is ideal for establishing a dynamic range in high-throughput screening assays and for calibrating structure-based drug design models. Procurement of this compound is indicated for laboratories developing new dihydroorotase inhibitors or establishing quality control protocols for enzyme inhibition assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4-Tetrahydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.